molecular formula C₄₃H₃₃N₃O₃S B1141999 (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid CAS No. 68786-47-0

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid

Cat. No. B1141999
CAS RN: 68786-47-0
M. Wt: 671.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid, also known as Z-TAT, is a synthetic molecule that has been used in a variety of scientific research applications. It is a powerful inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Z-TAT has been used in laboratory experiments to study the effects of carbonic anhydrase inhibition on various biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid involves the reaction of tritylamine with thioamide, followed by reaction with chloroacetic acid and finally, reaction with trityl chloride.

Starting Materials
Tritylamine, Thioamide, Chloroacetic acid, Trityl chloride

Reaction
Step 1: Tritylamine and thioamide are reacted in the presence of a base to form 2-Tritylaminothiazol-4-ylamine., Step 2: 2-Tritylaminothiazol-4-ylamine is reacted with chloroacetic acid to form 2-(2-Tritylaminothiazol-4-yl)acetic acid., Step 3: 2-(2-Tritylaminothiazol-4-yl)acetic acid is reacted with trityl chloride to form (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid.

Scientific Research Applications

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid has been used in a variety of scientific research applications. It has been used to study the effects of carbonic anhydrase inhibition on various biochemical and physiological processes. It has also been used to study the role of carbonic anhydrase in the regulation of pH in the body, as well as its role in the development of certain diseases. It has also been used to study the effects of carbonic anhydrase inhibition on the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase.

Mechanism Of Action

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid is a powerful inhibitor of the enzyme carbonic anhydrase. It binds to the active site of the enzyme and prevents it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons. This inhibition of carbonic anhydrase leads to an increase in the concentration of carbon dioxide and a decrease in the concentration of bicarbonate in the body, resulting in a decrease in the pH of the body.

Biochemical And Physiological Effects

The inhibition of carbonic anhydrase by (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid has a variety of biochemical and physiological effects. It has been shown to reduce the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase. It has also been shown to reduce the production of certain hormones, such as aldosterone and cortisol, and to reduce the activity of certain ion channels. Furthermore, it has been shown to reduce the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages And Limitations For Lab Experiments

The use of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid in laboratory experiments has several advantages. It is a powerful inhibitor of carbonic anhydrase, which makes it ideal for studying the effects of carbonic anhydrase inhibition on various biochemical and physiological processes. Furthermore, it is relatively easy to synthesize and has a high purity, which makes it suitable for use in laboratory experiments. However, it is important to note that (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid is not suitable for all types of experiments, as it can have adverse effects on some biochemical and physiological processes.

Future Directions

The potential future directions for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid are numerous. It could be used to study the role of carbonic anhydrase in the development of certain diseases, such as cancer and Alzheimer’s disease. It could also be used to study the effects of carbonic anhydrase inhibition on the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase. Furthermore, it could be used to study the effects of carbonic anhydrase inhibition on the activity of certain neurotransmitters, such as serotonin and dopamine. Finally, it could be used to study the effects of carbonic anhydrase inhibition on the regulation of pH in the body.

properties

IUPAC Name

(2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWHTWVHOBWFDQ-QMIKVBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N/OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid

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